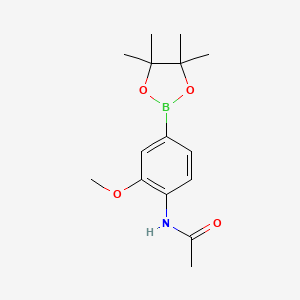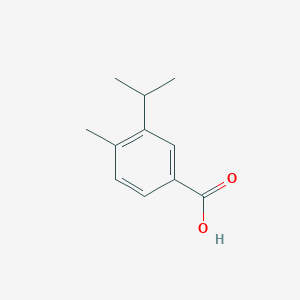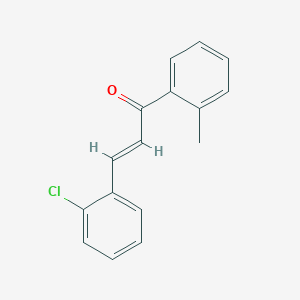
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. It works by stimulating the release of hormones necessary for ovulation. Clomiphene has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its use in treating infertility in women. It has also been studied for its potential use in treating male infertility, polycystic ovary syndrome, and endometriosis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit cancer cell growth in vitro.
Wirkmechanismus
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus and pituitary gland, which stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones are necessary for ovulation to occur.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of FSH and LH, which in turn stimulates the ovaries to produce and release eggs. It also thickens the cervical mucus, making it more difficult for sperm to enter the uterus. This compound has also been shown to increase the thickness of the endometrial lining, which is necessary for implantation to occur.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a widely used fertility drug and has been extensively studied in clinical trials. It is relatively inexpensive and easy to administer. However, it does have some limitations, such as the potential for multiple pregnancies and the risk of ovarian hyperstimulation syndrome.
Zukünftige Richtungen
There are several future directions for research on (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One area of interest is its potential use in cancer treatment. Further research is needed to determine its effectiveness in inhibiting cancer cell growth in vivo. Another area of interest is its potential use in male infertility, as it has been shown to increase testosterone levels in men. Finally, there is interest in developing new and improved synthesis methods for this compound to increase yield and purity.
Conclusion:
This compound is a non-steroidal fertility drug that has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It has shown promise in treating infertility in women and has potential applications in cancer treatment and male infertility. Further research is needed to fully understand its potential benefits and limitations.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIEFAVWOKYOG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)
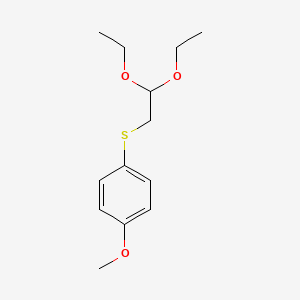
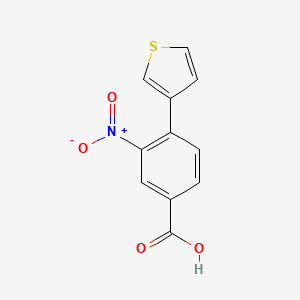
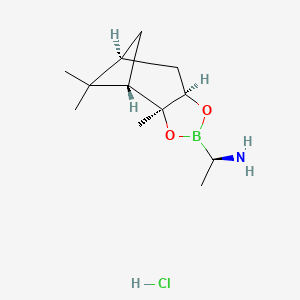


![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)
